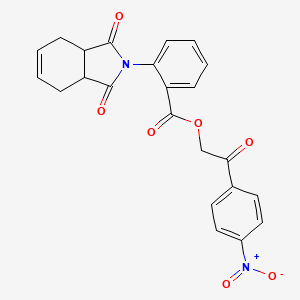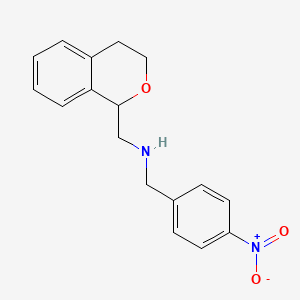![molecular formula C26H33N5O3S2 B11621264 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621264.png)
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups
准备方法
合成路线和反应条件
3-[(Z)-(3-环己基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)甲基]-9-甲基-2-[(3-吗啉-4-基丙基)氨基]-4H-吡啶并[1,2-a]嘧啶-4-酮的合成通常涉及多个步骤:
噻唑烷酮环的形成: 此步骤涉及在酸性条件下使环己基酮与硫代酰胺反应以形成噻唑烷酮环。
吡啶并[1,2-a]嘧啶-4-酮核心结构构建: 核心结构通过嘧啶衍生物与合适的醛之间的缩合反应合成。
最终偶联: 然后,使用碱催化反应将噻唑烷酮中间体与吡啶并[1,2-a]嘧啶-4-酮核心偶联以形成最终化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器来更好地控制反应条件并扩大合成过程。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在噻唑烷酮环处,导致形成亚砜或砜。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 该化合物可以参与亲核取代反应,特别是在吗啉和嘧啶部分。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
主要产物
氧化: 亚砜和砜。
还原: 醇衍生物。
取代: 根据所使用的亲核试剂的不同,各种取代衍生物。
科学研究应用
化学
在化学中,该化合物可用作合成更复杂分子的构建单元。其独特的结构允许探索新的化学反应和途径。
生物学
在生物学上,该化合物可能对某些酶或受体表现出活性,使其成为药物开发的候选者。可以研究其与生物大分子之间潜在的相互作用,以了解其作用机制。
医学
在医学中,可以研究该化合物的治疗潜力。它可能在治疗疾病方面具有应用,其中其特定的分子相互作用可能是有益的。
工业
在工业上,该化合物可用于开发新材料或作为化学反应的催化剂。其稳定性和反应活性使其成为各种工业应用的多功能化合物。
作用机制
3-[(Z)-(3-环己基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)甲基]-9-甲基-2-[(3-吗啉-4-基丙基)氨基]-4H-吡啶并[1,2-a]嘧啶-4-酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物可能抑制或激活这些靶标,从而导致生物反应。所涉及的确切途径将取决于特定的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
噻唑烷酮: 具有类似噻唑烷酮环结构的化合物。
吡啶并[1,2-a]嘧啶: 具有类似核心结构的化合物。
吗啉衍生物: 含有吗啉部分的化合物。
独特性
使3-[(Z)-(3-环己基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)甲基]-9-甲基-2-[(3-吗啉-4-基丙基)氨基]-4H-吡啶并[1,2-a]嘧啶-4-酮与众不同的是,它将这些官能团组合在单个分子中。
属性
分子式 |
C26H33N5O3S2 |
|---|---|
分子量 |
527.7 g/mol |
IUPAC 名称 |
(5Z)-3-cyclohexyl-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H33N5O3S2/c1-18-7-5-12-30-23(18)28-22(27-10-6-11-29-13-15-34-16-14-29)20(24(30)32)17-21-25(33)31(26(35)36-21)19-8-3-2-4-9-19/h5,7,12,17,19,27H,2-4,6,8-11,13-16H2,1H3/b21-17- |
InChI 键 |
QVVVVDNTNKRYPJ-FXBPSFAMSA-N |
手性 SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NCCCN5CCOCC5 |
规范 SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NCCCN5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B11621184.png)

![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621200.png)

![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621207.png)
![(5E)-5-benzylidene-2-(2-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11621209.png)
methylidene]propanamide](/img/structure/B11621212.png)
![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621224.png)
![(5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11621234.png)
![(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11621239.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11621247.png)
![5-{(E)-[(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11621252.png)
![(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621254.png)

